Pirprofen - 31793-07-4

Pirprofen

Catalog Number: EVT-278694
CAS Number: 31793-07-4
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirprofen, also known by the trade name Rengasil, is a 2-arylpropionic acid derivative. [] It is classified as a non-steroidal anti-inflammatory drug (NSAID). [] Pirprofen is primarily studied for its anti-inflammatory properties and potential applications in mitigating inflammation associated with various conditions.

Synthesis Analysis

The synthesis of Pirprofen can be achieved through several methods:

  1. Starting Materials: The synthesis often begins with 3-chloro-4-nitrobenzene, which undergoes nitration and subsequent reduction to form the corresponding amine.
  2. Coupling Reactions: A key step involves coupling the amine with appropriate acid chlorides to form amino acid conjugates, enhancing its pharmacological profile .
  3. Refinement: The synthesized compound is purified through crystallization or chromatography to achieve the desired purity level for further testing and application.

Technical details of the synthesis often include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular formula of Pirprofen is C13H14ClNO2C_{13}H_{14}ClNO_2. Its crystal structure has been analyzed using X-ray diffraction techniques, revealing a complex arrangement that contributes to its biological activity. The structure consists of:

  • A pyrrolidine ring that enhances its interaction with biological targets.
  • A chlorobenzene moiety, which plays a crucial role in its pharmacodynamics.

The crystal structure refinement yielded an R value of 0.034 from 1681 independent reflections, indicating a high level of accuracy in the structural determination .

Chemical Reactions Analysis

Pirprofen undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Nitration: The introduction of nitro groups into the benzene ring.
  2. Reduction: Converting nitro groups to amines to facilitate subsequent coupling reactions.
  3. Esterification: Formation of esters from carboxylic acids and alcohols or phenols to enhance solubility and bioavailability.

These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Mechanism of Action

Pirprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. By inhibiting these enzymes, Pirprofen reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

The data suggest that Pirprofen's mechanism involves both peripheral and central pathways, contributing to its analgesic effects. This dual action enhances its efficacy in treating inflammatory conditions .

Physical and Chemical Properties Analysis

Pirprofen possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 250.71 g/mol.
  • Solubility: Moderately soluble in organic solvents; low solubility in water.
  • Melting Point: Typically ranges between 120°C to 130°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation as a pharmaceutical agent, affecting factors such as absorption, distribution, metabolism, and excretion in biological systems .

Applications

Pirprofen is utilized in various scientific contexts:

  • Pharmaceutical Development: As an NSAID, it is extensively studied for its potential applications in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
  • Research Studies: Pirprofen's mechanism of action is often explored in pharmacological studies aimed at understanding pain pathways and developing new analgesics.
  • Formulation Science: Its properties are analyzed for optimizing drug delivery systems, enhancing bioavailability through novel formulations like nanoparticles or liposomes.
Historical Development and Synthesis of Pirprofen

Evolution of NSAID Design Leading to Pirprofen's Discovery

The development of pirprofen emerged from systematic efforts to enhance the efficacy and specificity of non-steroidal anti-inflammatory drugs (NSAIDs) during the mid-20th century. Early NSAIDs like aspirin (acetyl-salicylic acid) and phenylbutazone dominated therapeutics but exhibited significant gastrointestinal toxicity and limited anti-inflammatory potency. The 1960s saw a strategic shift toward arylpropionic acid derivatives, which offered improved target engagement with cyclooxygenase (COX) enzymes and reduced side effects. Ibuprofen (patented 1961) became the archetype for this class, demonstrating that α-methyl substituents on the acetic acid chain enhanced stereoselective binding to inflammatory mediators [8].

Pirprofen (C₁₃H₁₄ClNO₂; CAS 31793-07-4) was synthesized by Ciba-Geigy in the late 1970s as a structural hybrid integrating three pharmacophores:

  • A chlorinated phenyl ring to modulate electron distribution and membrane permeability
  • An α-methyl acetic acid moiety for COX inhibition
  • A dihydropyrrole (3-pyrrolin-1-yl) group replacing traditional heterocycles to optimize pharmacokinetics [4] [7]

This design aimed to amplify interleukin suppression while addressing metabolic instability observed in earlier analogues like ketoprofen. Pharmacological studies confirmed pirprofen’s potent inhibition of carrageenan-induced edema in murine models, exceeding ibuprofen’s efficacy by 2.3-fold [7]. Its 1982 market approval targeted rheumatoid arthritis and postoperative pain, positioning it as a "second-generation" propionic acid NSAID [8].

Synthetic Pathways for Pirprofen: Key Methodological Advances

The synthesis of pirprofen leverages regioselective functionalization and palladium-catalyzed cross-coupling, achieving high purity (>99%) for pharmaceutical use. Two primary routes dominate industrial production:

Route 1: Friedel-Crafts Acylation Pathway

  • Chlorination and Acylation: 1,2-Dichlorobenzene undergoes Friedel-Crafts acylation with propionyl chloride/AlCl₃, yielding 3,4-dichloropropiophenone.
  • Enolization and Amination: Selective enolization at C2 enables nucleophilic substitution with pyrrolidine, forming 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)propiophenone.
  • Oxidative Cleavage: Sodium hypochlorite mediates the haloform reaction, converting methyl ketone to carboxylic acid.
  • Resolution: Chiral separation via diastereomeric salt crystallization (using L-lysine) isolates the (S)-(+)-enantiomer [4] [1].

Route 2: Suzuki-Miyaura Cross-Coupling

  • Borylation: 3-Chloro-4-bromophenylpropionic acid reacts with bis(pinacolato)diboron/Pd(dppf)Cl₂, generating the boronic ester.
  • Coupling: Reaction with 1-(chloro-vinyl)pyrrolidine/Pd(OAc)₂ produces the unsaturated intermediate.
  • Hydrolysis: Acid-catalyzed hydrolysis gives racemic pirprofen, followed by enzymatic resolution (lipase-mediated ester hydrolysis) [1].

Table 1: Key Physicochemical Properties of Pirprofen

PropertyValueMethodReference
Molecular FormulaC₁₃H₁₄ClNO₂Elemental Analysis [4]
Molecular Weight251.71 g/molMass Spectrometry [4]
pKa4.1 (carboxyl)Potentiometric Titration [1]
Log P (octanol/water)3.2 ± 0.1Shake-Flask Method [1]
Plasma Protein Binding99%Equilibrium Dialysis [1]
Plasma Half-Life5–10 hoursHPLC-MS Pharmacokinetics [1]

Chirality critically influences pirprofen’s pharmacology. The (S)-(+)-enantiomer exhibits 30-fold greater COX-1 affinity than its (R)-(-)-counterpart. Early synthetic routes yielded racemates, necessitating post-synthesis resolution. Modern asymmetric hydrogenation using chiral BINAP-ruthenium catalysts achieves enantiomeric excess (ee) >98% [3].

Structural Analogues in the Phenylpropionic Acid Class

Pirprofen belongs to the α-arylpropionic acid subclass of NSAIDs, characterized by a chiral carbon center adjacent to the carboxyl group. This scaffold permits strategic modifications to tune potency, metabolism, and selectivity:

Table 2: Comparative Analysis of Propionic Acid NSAID Analogues

CompoundR₁R₂Relative COX-1 PotencyKey Structural Divergence
Pirprofen3-Cl4-(2,5-dihydro-1H-pyrrolyl)1.0 (Reference)Dihydropyrrole enhances lipophilicity (Log P 3.2)
Ibuprofen4-IsobutylH0.3Linear alkyl chain; lower Log P (3.0)
Flurbiprofen3-F, 4-biphenylH2.7Biphenyl system extends π-stacking
Ketoprofen3-BenzoylH1.8Carbonyl group enables ketone metabolism

Metabolic Significance:

  • The dihydropyrrole ring in pirprofen undergoes cytochrome P450 (CYP3A4)-catalyzed oxidation to electrophilic iminoquinones, implicated in rare hepatotoxicity. This contrasts with ibuprofen’s ω-1 oxidation or ketoprofen’s glucuronidation [2] [5].
  • Chlorination at C3 sterically hinders CYP2C9-mediated hydroxylation, prolonging half-life versus unhalogenated analogues (e.g., naproxen t₁/₂ = 12–15 h) [1].

Stereochemical Relationships:All propionic acid NSAIDs share stereoselective metabolism. Pirprofen’s (S)-enantiomer undergoes unidirectional chiral inversion to the (R)-form in vivo—unlike ibuprofen’s bidirectional inversion. This reduces its effective stereoisomeric ratio [3] [7].

Design Innovations:Replacing traditional arylamines (as in aminopyrine) with the dihydropyrrole heterocycle aimed to mitigate myelotoxicity. However, the ring’s unsaturated bond enables bioactivation to reactive intermediates, explaining pirprofen’s market withdrawal (1990) despite potent anti-inflammatory effects [2] [8].

Properties

CAS Number

31793-07-4

Product Name

Pirprofen

IUPAC Name

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

InChI

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)

InChI Key

PIDSZXPFGCURGN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(3-chloro-4-(3-pyrroli-1-yl)phenyl)propionic acid
pirprofen
Rengasil
SU-21524

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.